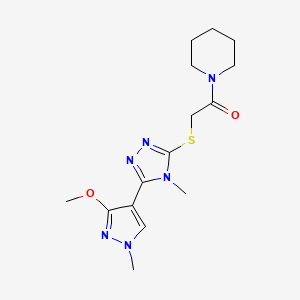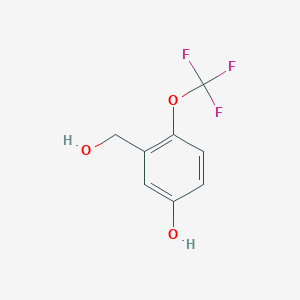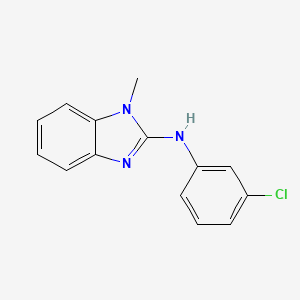![molecular formula C8H9F2NO B2766736 [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2260932-23-6](/img/structure/B2766736.png)
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 2260932-23-6. It is closely related to “[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” which has the CAS Number: 1780830-33-2 . The latter has a molecular weight of 172.18 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” is 1S/C8H10F2N2/c1-8(9,10)7-4-2-3-6(5-11)12-7/h2-4H,5,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine”, a related compound, is a liquid at room temperature . It has a molecular weight of 172.18 .Applications De Recherche Scientifique
Electrocatalytic CO2 Reduction
Pyridinium and its substituted derivatives, similar in structure to [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol, are effective homogeneous electrocatalysts for reducing carbon dioxide to methanol and other reduced products. These catalysts operate through a multielectron, multiproton reduction pathway, demonstrating the potential for converting CO2 into valuable chemicals like methanol with high faradaic yields. The process highlights the role of pyridinium radicals in reducing intermediate products, providing insights into the development of efficient catalysts for CO2 reduction (Cole et al., 2010).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound have been reported, showcasing their potential in forming stable crystal structures with interesting properties. For example, the unexpected formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction highlights the reactivity and structural diversity achievable with pyridin-2-yl derivatives. These findings contribute to the understanding of molecular and crystalline structures, facilitating the design of new materials and molecules with specific characteristics (Percino et al., 2005).
Catalysis and Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, serves as a protective group for carboxylic acids in polymer chemistry, showcasing its utility in the synthesis and functionalization of polymers. This application emphasizes the versatility of pyridin-2-yl derivatives in chemical synthesis, providing a pathway for producing polymers with specific properties through controlled polymerization and post-polymerization modifications. The commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol underscore its potential for widespread use in the polymer community (Elladiou & Patrickios, 2012).
Material Science and Luminescence
Pyridin-2-yl derivatives have been explored in the synthesis of luminescent coordination polymers, demonstrating the role of these compounds in developing materials with desirable optical properties. The ability to form metal-organic frameworks with strong fluorescence at room temperature opens avenues for applications in sensing, imaging, and light-emitting devices. Such studies highlight the potential of pyridin-2-yl methanol derivatives in material science, particularly in designing new luminescent materials (Jiang et al., 2004).
Safety and Hazards
“[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine” has several hazard statements including H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[6-(1,1-difluoroethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRFWZKMGPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2766659.png)
![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)


![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)

